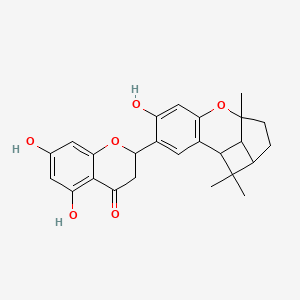

Kuwanon D

Description

Structure

3D Structure

Properties

CAS No. |

67172-84-3 |

|---|---|

Molecular Formula |

C25H26O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |

InChI Key |

IJVOVAHXZFALHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |

melting_point |

230 - 232 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Biological Activity of Kuwanon D: A Comprehensive Review

To the valued researcher, scientist, or drug development professional,

This technical guide aims to provide a comprehensive overview of the biological activities of Kuwanon D, a flavonoid found in the root bark of Morus alba (white mulberry). However, a thorough review of the current scientific literature reveals a significant scarcity of specific data on the biological activities of this compound. The available research primarily focuses on its analogs, such as Kuwanon C, G, and H.

Therefore, this guide will present the known biological activity of this compound and, where data is lacking, will draw upon the extensively studied activities of its close structural analogs to provide a broader context and suggest potential areas of investigation for this compound. All data and methodologies are presented to facilitate further research and drug discovery efforts.

Overview of Kuwanon Flavonoids

Kuwanons are a group of prenylated flavonoids isolated from Morus species, which have been a staple in traditional medicine for centuries.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3][4] The prenyl groups attached to the flavonoid backbone are believed to enhance their biological activity.[3]

Biological Activity of this compound

The primary biological activity reported specifically for this compound is its role as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This suggests a potential therapeutic application in the management of type 2 diabetes.[5][6]

Hypoglycemic Activity

Mechanism of Action: this compound, along with its analog Kuwanon G, has been shown to inhibit α-glucosidase. This inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[5][6] Studies on the related compound, Kuwanon G, indicate that these flavonoids can also regulate glucose metabolism by activating the GLUT4 pathway, which is responsible for glucose uptake into cells.[5][6]

Quantitative Data:

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound | α-glucosidase | 4.51 x 10⁻⁵ mol/L | Non-competition/anti-competition mixed inhibition | [5][6] |

Potential Biological Activities of this compound Based on Analogs

Given the limited specific data for this compound, this section explores the well-documented biological activities of its close structural analogs, Kuwanon C and G. These findings suggest promising avenues for future research into the therapeutic potential of this compound.

Anticancer Activity (Inferred from Kuwanon C)

Recent studies have highlighted the potent antitumor effects of Kuwanon C, particularly against cervical cancer cells (HeLa).[3]

Mechanism of Action: Kuwanon C has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration.[3] The proposed mechanism involves the targeting of mitochondria and the endoplasmic reticulum, leading to:

-

Increased production of reactive oxygen species (ROS).[3]

-

Disruption of mitochondrial membrane potential.[3]

-

Induction of endoplasmic reticulum stress.[3]

-

Activation of pro-apoptotic genes.[3]

-

Inhibition of the cell cycle.[3]

Quantitative Data for Kuwanon C:

| Cell Line | Assay | Concentration | Effect | Reference |

| HeLa | Cell Viability (MTS) | Various | Concentration-dependent decrease | [3] |

| HeLa | Wound Healing | 20 µM, 40 µM | Inhibition of cell migration | [3] |

| HeLa | Apoptosis (Flow Cytometry) | 25 µM, 50 µM | Increased apoptosis | [3] |

Anti-inflammatory Activity (Inferred from Kuwanon G and T)

Kuwanon G and T have demonstrated significant anti-inflammatory properties in various in vitro models.

Mechanism of Action: These Kuwanon analogs exert their anti-inflammatory effects by modulating key signaling pathways:

-

Inhibition of the NF-κB Pathway: They suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[7]

-

Activation of the Nrf2/HO-1 Pathway: They activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), providing protection against oxidative stress-induced inflammation.[7]

Quantitative Data for Kuwanon G (Anti-inflammatory):

| Cell Line | Assay | IC50 Value | Effect | Reference |

| RAW 264.7 | NO Production | 17.80 ± 0.50 μM | Inhibition of nitric oxide production | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay measures the effect of a compound on cell migration.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing the desired concentration of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the protein levels of key components of a signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-IκBα, IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound, based on the activities of its analogs.

Caption: Inferred anticancer signaling pathway of this compound.

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Caption: Hypoglycemic signaling pathway of this compound.

Conclusion and Future Directions

While direct research on this compound is limited, its demonstrated α-glucosidase inhibitory activity presents a clear path for further investigation into its potential as an antidiabetic agent. The potent anticancer and anti-inflammatory activities of its close analogs, Kuwanon C and G, strongly suggest that this compound may possess similar properties.

Future research should focus on:

-

Comprehensive screening of this compound against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

In-depth investigation of its anti-inflammatory properties in relevant cellular and animal models of inflammation.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

This technical guide serves as a foundational resource to stimulate and guide future research into the multifaceted biological activities of this compound, a promising natural product with significant therapeutic potential.

References

- 1. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon D: A Technical Guide to its Source, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kuwanon D, a prenylated flavonoid sourced from the root bark of Morus alba. This document details the isolation and purification protocols, summarizes key quantitative data, and explores its interaction with cellular signaling pathways.

Source and Extraction

This compound is a naturally occurring flavonoid predominantly isolated from the root bark of the white mulberry tree, Morus alba L.[1] This plant has a long history of use in traditional medicine, and its root bark, known as "Sohakuhi" in Japan, is a rich source of various bioactive phenolic compounds, including a range of Kuwanon flavonoids.

The general workflow for obtaining this compound begins with the collection and preparation of Morus alba root bark. The dried and powdered bark undergoes an extraction process, typically using organic solvents to isolate the crude flavonoid mixture.

Experimental Protocols for Isolation and Purification

While specific protocols for the isolation of this compound are not extensively detailed in publicly available literature, a representative methodology can be constructed based on established procedures for separating flavonoids from Morus alba. The following is a synthesized protocol based on common laboratory practices for natural product isolation.

2.1. Maceration and Solvent Extraction

-

Preparation of Plant Material : Dried root bark of Morus alba is ground into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered bark is subjected to exhaustive extraction with methanol or 80% aqueous ethanol at room temperature with agitation for 48-72 hours. This process is typically repeated three times to ensure maximum extraction of secondary metabolites.

-

Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

2.2. Liquid-Liquid Partitioning

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection : The ethyl acetate fraction, which is typically enriched with flavonoids, is collected and concentrated to dryness.

2.3. Chromatographic Purification

-

Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification : Fractions containing compounds with similar TLC profiles to known Kuwanon flavonoids are pooled and further purified using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

-

Isolation of this compound : Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound.

Quantitative Data

Precise yield and purity data for the isolation of this compound are not consistently reported across the literature. The following tables provide representative spectroscopic data based on the known structure of this compound and data from closely related compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₆O₆ |

| Molecular Weight | 422.47 g/mol |

| Appearance | Yellowish powder |

| UV λmax (MeOH) nm | 270, 325 |

| ¹H-NMR (CDCl₃, δ ppm) | Data not available in searched literature |

| ¹³C-NMR (CDCl₃, δ ppm) | Data not available in searched literature |

| Mass Spectrometry (ESI-MS) | m/z 423 [M+H]⁺ |

Table 2: Representative ¹H and ¹³C NMR Data for a Related Flavonoid, Kuwanon C

Note: This data is for a structurally similar compound and is provided for comparative purposes.

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 161.5 | |

| 3 | 110.1 | |

| 4 | 182.2 | |

| 5 | 161.9 | |

| 6 | 98.6 | 6.35 (s) |

| 7 | 164.2 | |

| 8 | 106.8 | |

| 9 | 157.9 | |

| 10 | 104.1 | |

| 1' | 113.1 | |

| 2' | 158.4 | 7.20 (d, 8.5) |

| 3' | 103.4 | 6.45 (d, 2.0) |

| 4' | 159.9 | |

| 5' | 107.8 | 6.38 (dd, 8.5, 2.0) |

| 6' | 130.9 | |

| 3-prenyl-1'' | 22.5 | 3.35 (d, 7.0) |

| 3-prenyl-2'' | 122.1 | 5.20 (t, 7.0) |

| 3-prenyl-3'' | 132.0 | |

| 3-prenyl-4'' | 25.8 | 1.80 (s) |

| 3-prenyl-5'' | 17.9 | 1.65 (s) |

| 8-prenyl-1''' | 22.5 | 3.35 (d, 7.0) |

| 8-prenyl-2''' | 122.1 | 5.20 (t, 7.0) |

| 8-prenyl-3''' | 132.0 | |

| 8-prenyl-4''' | 25.8 | 1.80 (s) |

| 8-prenyl-5''' | 17.9 | 1.65 (s) |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Morus alba root bark.

4.2. Signaling Pathways

Flavonoids, including those from Morus alba, are known to exert anti-inflammatory effects by modulating key cellular signaling pathways. The following diagram illustrates the inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.

References

Kuwanon D: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kuwanon D is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of Morus alba (white mulberry). As a member of the flavonoid family, this compound exhibits a range of promising biological activities that have garnered interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of quantitative data, descriptions of experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a valuable resource for researchers.

Chemical Structure and Physicochemical Properties

This compound is classified as a 3'-prenylated flavanone. Its chemical structure is characterized by a C25 skeleton with a molecular formula of C₂₅H₂₆O₆.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.0²,⁷.0¹²,¹⁴]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one | PubChem |

| CAS Number | 67172-84-3 | PubChem |

| Molecular Formula | C₂₅H₂₆O₆ | PubChem |

| Molecular Weight | 422.47 g/mol | PubChem |

| Melting Point | 230-232 °C | PubChem |

| Physical Description | Solid | HMDB |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. The structural elucidation of the related compound, Kuwanon G, was achieved using these methods.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule. Fast Atom Bombardment (FAB-MS) was utilized in the characterization of Kuwanon G.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Biological Activities and Pharmacological Properties

This compound, along with other prenylated flavonoids from Morus alba, has been investigated for a variety of biological activities. The research often focuses on a class of related compounds, suggesting that this compound likely shares some of these properties.

Antimicrobial Activity

Flavonoids isolated from Morus alba, including the closely related Kuwanon G, have demonstrated significant antibacterial properties. Kuwanon G has shown potent activity against several oral pathogens.[1]

Table 2: Antibacterial Activity of Kuwanon G

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus mutans | 8.0 |

| Methicillin-susceptible Staphylococcus aureus (MSSA) ATCC 6538 | 6.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 6.25 |

| Staphylococcus epidermidis ATCC 12228 | 12.50 |

Data for Kuwanon G is presented as a proxy for the potential activity of this compound, as specific data for this compound is limited.

Enzyme Inhibition

-

Tyrosinase Inhibition: Prenylated flavonoids are known to be effective tyrosinase inhibitors. While specific IC50 values for this compound are not widely reported, related compounds like Kuwanon C and Sanggenon D show concentration-dependent inhibition of tyrosinase.[2] This suggests that this compound may also possess anti-tyrosinase activity, which is relevant for applications in cosmetology and in the treatment of hyperpigmentation disorders.

-

α-Glucosidase Inhibition: Though not directly studied for this compound, the structurally similar Sanggenon D has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This indicates a potential role for this class of compounds in the management of type 2 diabetes.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the literature for related Kuwanon compounds, which can be adapted for the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is typically determined by measuring its MIC against various bacterial strains. A common method is the broth microdilution assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound (this compound) is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The biological activities of Kuwanon compounds are often attributed to their interaction with specific cellular signaling pathways. While the direct effects of this compound on many pathways are still under investigation, research on related compounds provides valuable insights.

Potential Anti-Inflammatory Signaling

Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways. It is plausible that this compound may have a similar mechanism of action.

Caption: Hypothesized Anti-Inflammatory Action of this compound.

This diagram illustrates the potential mechanism by which this compound could inhibit the lipopolysaccharide (LPS)-induced inflammatory response. By inhibiting the activation of NF-κB, the transcription of pro-inflammatory genes would be suppressed.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. Its chemical structure and properties make it a subject of interest for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

In-depth Analysis of Kuwanon D: A Therapeutic Potential Unexplored

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon D is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. While the therapeutic properties of various flavonoids from Morus alba, such as Kuwanon C, G, H, and T, have been the subject of scientific investigation, this compound remains a largely uncharacterized molecule. This technical guide aims to collate and present the currently available, albeit limited, scientific information on this compound and to highlight the significant gaps in knowledge that represent opportunities for future research. A comprehensive search of scientific literature reveals a notable absence of in-depth studies on the specific biological activities and mechanisms of action of this compound.

Current State of Research

Despite the interest in the pharmacological potential of Morus alba extracts, specific data on this compound is sparse. The majority of research focuses on more abundant or bioactive flavonoids within the same plant. This section summarizes the current understanding, primarily derived from general flavonoid studies and research on related Kuwanon compounds.

Anticancer Potential

At present, there is no publicly available data from preclinical studies detailing the anticancer effects of this compound. While other Kuwanon compounds have demonstrated activities such as the induction of apoptosis and inhibition of cancer cell proliferation, specific IC50 values for this compound against various cancer cell lines have not been reported in the scientific literature. The signaling pathways modulated by this compound in the context of cancer remain unknown.

Neuroprotective Effects

The potential for flavonoids to confer neuroprotective benefits is an active area of research. However, specific experimental studies investigating the neuroprotective effects of this compound are lacking. Consequently, its impact on neuronal signaling pathways, its ability to mitigate neuroinflammation, and its potential role in models of neurodegenerative diseases have not been elucidated.

Anti-inflammatory Properties

Many flavonoids exhibit anti-inflammatory activity, often through the modulation of key signaling pathways such as NF-κB. While studies on other Kuwanons have detailed their anti-inflammatory mechanisms, there is no specific research available that describes the effect of this compound on these pathways or provides quantitative data on its anti-inflammatory potency.

Gaps in Knowledge and Future Directions

The lack of specific data on this compound presents a clear opportunity for novel research. To ascertain the therapeutic potential of this compound, the following areas of investigation are critical:

-

In vitro screening: A systematic evaluation of this compound's cytotoxic effects against a panel of human cancer cell lines is a necessary first step to identify potential anticancer activity.

-

Mechanism of action studies: Should promising activity be identified, further research into the underlying molecular mechanisms is warranted. This would include investigating its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways such as PI3K/Akt, MAPK, and STAT3.

-

Neuroprotective and anti-inflammatory assays: The potential of this compound in the context of neurological and inflammatory disorders should be explored using relevant in vitro and in vivo models.

-

Pharmacokinetic and toxicological profiling: To assess its drug-like properties, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound needs to be determined.

Conclusion

This compound represents a scientific frontier within the well-studied class of flavonoids from Morus alba. While the current body of scientific literature does not provide the necessary data to fully assess its therapeutic potential, the known activities of related Kuwanon compounds suggest that this compound may possess valuable pharmacological properties. This guide serves as a call to the research community to undertake the necessary studies to elucidate the biological activities of this compound, which may hold the key to the development of novel therapeutic agents. At present, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as per the initial request, due to the absence of this information in the public domain.

anti-inflammatory effects of Kuwanon D

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 4. mdpi.com [mdpi.com]

Kuwanon D: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon D is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanisms of action, quantitative antioxidant data from various assays, and detailed experimental protocols.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism by which flavonoids, likely including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several crucial antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes fortifies the cell's defense against oxidative damage.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on structurally related Kuwanon compounds provide strong support for this mechanism. For instance, Kuwanon T and Sanggenon A have been shown to induce the expression of HO-1 through the activation of Nrf2.[1] Similarly, Kuwanon H has been demonstrated to regulate the Nrf2 pathway.

Signaling Pathway Diagram

References

The Kuwanon Family of Flavonoids in Cancer Research: A Technical Guide

A Note on Kuwanon D: Extensive literature searches for the anticancer properties of this compound did not yield specific experimental data, quantitative metrics such as IC50 values, or detailed mechanistic studies. The majority of available research focuses on other members of the Kuwanon family of flavonoids, which are primarily isolated from the root bark of the mulberry tree (Morus alba). This guide, therefore, provides a comprehensive overview of the anticancer research on the Kuwanon family as a whole, with a focus on Kuwanon C, G, H, and M, for which scientific data is available. The methodologies and findings presented herein for these related compounds offer valuable insights into the potential, yet currently uninvestigated, anticancer activities of this compound.

Introduction to the Kuwanon Family

The Kuwanons are a series of prenylated flavonoids derived from Morus alba. These compounds have garnered significant interest in cancer research due to their demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines.[1][2][3] Their complex chemical structures, often featuring Diels-Alder type adducts, contribute to their diverse biological activities. This guide will synthesize the current understanding of the anticancer mechanisms of key Kuwanon family members, present available quantitative data, detail common experimental protocols, and visualize the signaling pathways implicated in their activity.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of Kuwanon compounds is initially assessed by their cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the available IC50 values for various Kuwanon family members across different cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Kuwanon C | HeLa | Cervical Cancer | ~30-60 | Inferred from concentration-dependent effects.[1] |

| T47D | Breast Cancer | Not specified | Potent anti-proliferative effects noted.[1] | |

| MDA-MB-231 | Breast Cancer | Not specified | Potent anti-proliferative effects noted.[1] | |

| LN229 | Glioma | Not specified | Potent anti-proliferative effects noted.[1] | |

| Kuwanon G | MGC 803 | Gastric Cancer | ~20-40 | Concentration-dependent inhibition. |

| HGC 27 | Gastric Cancer | ~20-40 | Concentration-dependent inhibition. | |

| AGS | Gastric Cancer | ~20-40 | Concentration-dependent inhibition. | |

| SGC-7901 | Gastric Cancer | ~20-40 | Concentration-dependent inhibition. | |

| Kuwanon M | A549 | Lung Cancer | Not specified | Growth inhibitory effects observed. |

| NCI-H292 | Lung Cancer | Not specified | Growth inhibitory effects observed. |

Core Anticancer Mechanisms and Signaling Pathways

Research into the Kuwanon family has revealed several key mechanisms through which these compounds exert their anticancer effects. These primarily involve the induction of programmed cell death (apoptosis), endoplasmic reticulum (ER) stress, and modulation of critical cell signaling pathways.

Induction of Apoptosis

A common mechanism of action for several Kuwanon compounds is the induction of apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

-

Mitochondrial Membrane Potential (MMP) Disruption: Kuwanon C has been shown to disrupt the MMP in HeLa cells.[1][4]

-

Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed in HeLa cells treated with Kuwanon C.[1][4]

-

Bcl-2 Family Protein Regulation: Kuwanon M treatment in lung cancer cells leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.

-

Caspase Activation: The induction of apoptosis by Kuwanon M is confirmed by the cleavage of caspases.

Endoplasmic Reticulum (ER) Stress

ER stress is another significant mechanism triggered by Kuwanon compounds, leading to apoptosis and other forms of cell death.

-

Unfolded Protein Response (UPR): Kuwanon M activates the UPR signaling pathway in lung cancer cells, as evidenced by the increased expression of p-PERK, IRE1α, and ATF6.

-

Paraptosis: Alongside apoptosis, Kuwanon M has been observed to induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization arising from the ER and mitochondria.

Key Signaling Pathways

The anticancer effects of the Kuwanon family are underpinned by their modulation of crucial signaling pathways that govern cell survival, proliferation, and death.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a key therapeutic strategy in cancer. Kuwanon G has been shown to inhibit the proliferation, migration, and invasion of gastric cancer cells by suppressing this pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. While direct inhibition by this compound has not been reported, other natural products have been shown to inhibit STAT3 phosphorylation and activation, suggesting a potential avenue for investigation for the Kuwanon family.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research of Kuwanon compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Kuwanon compounds on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Kuwanon compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Kuwanon compounds.

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentrations of the Kuwanon compound for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways affected by Kuwanon compounds.

Protocol:

-

Treat cells with the Kuwanon compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of Kuwanon compounds.

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly divide the mice into control and treatment groups.

-

Administer the Kuwanon compound (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Experimental and Logical Workflow

The investigation of a novel compound from the Kuwanon family for its anticancer potential typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Conclusion and Future Directions

The available evidence strongly suggests that the Kuwanon family of flavonoids possesses significant anticancer properties, primarily through the induction of apoptosis and ER stress, and the modulation of key survival pathways such as PI3K/Akt/mTOR. While research on Kuwanon C, G, H, and M provides a solid foundation, further studies are warranted to elucidate the full therapeutic potential of this class of compounds.

Future research should focus on:

-

Investigating this compound: A dedicated investigation into the anticancer properties of this compound is necessary to fill the current knowledge gap.

-

In-depth Mechanistic Studies: A more profound understanding of the molecular targets and signaling pathways affected by each Kuwanon compound is required.

-

Combination Therapies: Exploring the synergistic effects of Kuwanon compounds with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of promising Kuwanon compounds in preclinical models.

By addressing these research avenues, the full potential of the Kuwanon family, including the yet-to-be-explored this compound, as a source of novel anticancer agents can be realized.

References

- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. jcimjournal.com [jcimjournal.com]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kuwanon D and its Derivatives for Researchers and Drug Development Professionals

Introduction

Kuwanon D is a naturally occurring flavonoid, specifically a prenylated flavanone, isolated from the root bark of Morus alba (white mulberry).[1] Its complex chemical structure, featuring a Diels-Alder type adduct, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and its closely related derivatives, focusing on their biological activities, mechanisms of action, and relevant experimental methodologies. Due to the limited availability of specific data for this compound, this guide incorporates data from its structural analogs, primarily other Kuwanon derivatives, to provide a broader understanding of this class of compounds.

Core Compound Profile: this compound

-

Chemical Name: 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.0²,⁷.0¹²,¹⁴]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one[1]

-

Molecular Formula: C₂₅H₂₆O₆[1]

-

CAS Number: 67172-84-3[1]

-

Natural Source: Root bark of Morus alba (white mulberry)[1]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that specific bioactivity data for this compound is limited, and therefore, data for closely related Kuwanon derivatives are included to provide a comparative context.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| Kuwanon C | Nitric Oxide (NO) Production | RAW 264.7 | 12.6 | [2] |

| Kuwanon E | THP-1 cell proliferation | THP-1 | 4.0 | [2] |

| Kuwanon G | Nitric Oxide (NO) Production | RAW 264.7 | 17.80 ± 0.50 | |

| Kuwanon H | Nitric Oxide (NO) Production | RAW 264.7 | 40.48 ± 4.38 | |

| Kuwanon T | Nitric Oxide (NO) Production | BV2 / RAW 264.7 | Markedly Inhibited | [3][4] |

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | Substrate | IC₅₀ (µM) | Reference |

| Sanggenon D (this compound) | α-glucosidase | - | 45.1 | [1][5] |

| Kuwanon G | α-glucosidase | - | 38.3 | [1][5] |

| Kuwanon C | Tyrosinase | L-DOPA | Concentration-dependent inhibition | |

| Sanggenon D | Tyrosinase | L-DOPA | Concentration-dependent inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for the key assays mentioned, based on common practices for flavonoid research.

Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubate for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. The absorbance is measured at approximately 540 nm.

-

Calculate the percentage of NO inhibition relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

-

Tyrosinase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

-

Enzyme: Mushroom tyrosinase.

-

Substrate: L-DOPA.

-

Methodology:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

-

Kojic acid is commonly used as a positive control.

-

Calculate the percentage of tyrosinase inhibition.

-

Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the tyrosinase activity.

-

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that may have anti-diabetic potential by inhibiting the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Methodology:

-

In a 96-well plate, mix the test compound at various concentrations with α-glucosidase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

-

Add the substrate, pNPG, to start the reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Acarbose is a common positive control.

-

Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, research on its close analogs, Kuwanon T and Sanggenon A, provides valuable insights into the potential anti-inflammatory mechanisms. These compounds have been shown to regulate the NF-κB and HO-1/Nrf2 signaling pathways.[3]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or certain molecules can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to move to the nucleus and activate the transcription of antioxidant genes.

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by this compound.

Synthesis of Kuwanon Derivatives

Caption: General workflow for the synthesis of Kuwanon derivatives.

Conclusion and Future Directions

This compound and its related derivatives represent a promising class of natural products with demonstrated anti-inflammatory and enzyme-inhibiting properties. The data compiled in this guide, drawn from studies on various Kuwanon analogs, underscores the therapeutic potential of this structural family. However, to fully realize this potential, further research is imperative. Specifically, future studies should focus on:

-

Elucidating the specific biological activities and quantitative potency of this compound itself.

-

Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and Nrf2.

-

Synthesizing and screening a library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of promising candidates.

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary data and methodologies to advance the study of this compound and its derivatives for potential therapeutic applications.

References

- 1. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition Mechanism of Sanggenone D/ Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway[v1] | Preprints.org [preprints.org]

- 5. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Kuwanon D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon D is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine for the management of diabetes. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its anti-diabetic properties. The information is presented to support further research and development of this compound as a potential therapeutic agent.

In Vitro Efficacy

The primary mechanism of action identified for this compound is the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Additionally, this compound has been shown to modulate cellular glucose metabolism through the activation of the GLUT4 signaling pathway.

Enzyme Inhibition

Table 1: α-Glucosidase Inhibition by this compound

| Parameter | Value | Source |

| Enzyme Source | Saccharomyces cerevisiae α-glucosidase | [1] |

| IC₅₀ | 4.51 x 10⁻⁵ mol/L | [1] |

| Inhibition Type | Non-competition/anti-competition mixed inhibition | [1] |

| Binding Interaction | Hydrophobic interactions and hydrogen bonds | [1] |

Cellular Activity

In vitro studies using the HepG2 human hepatoma cell line have demonstrated the effects of this compound on glucose metabolism.

Table 2: Effects of this compound on HepG2 Cells

| Cell Line | Model | Treatment Concentrations | Key Findings | Source |

| HepG2 | High-glucose induced | 20 and 80 µg/mL | - Upregulation of GLUT4 expression- Reduction of cellular glucose, total cholesterol (TC), and triglycerides (TG) | [1] |

| HepG2 | N/A | Up to 100 µg/mL | Safe for HepG2 cells (cell survival >90%) | [1] |

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing α-glucosidase inhibition by flavonoids.

-

Reagents and Materials:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure: a. Prepare a solution of α-glucosidase (e.g., 0.05 U/mL) in phosphate buffer. b. Prepare serial dilutions of this compound and acarbose in the appropriate solvent (e.g., DMSO) and then dilute in phosphate buffer. c. In a 96-well plate, add 50 µL of the α-glucosidase solution to wells containing 50 µL of varying concentrations of this compound or acarbose. d. Pre-incubate the plate at 37°C for 10 minutes. e. To initiate the reaction, add 50 µL of pNPG solution (e.g., 1 mM) to each well. f. Incubate the plate at 37°C for 20 minutes. g. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released. h. The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the enzyme solution without an inhibitor and A_sample is the absorbance of the enzyme solution with the test compound. i. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis: a. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and this compound. b. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[2][3][4][5][6]

HepG2 Cell Culture and Treatment

This protocol outlines the general procedure for culturing HepG2 cells and inducing a high-glucose state to evaluate the effects of this compound.

-

Cell Culture:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

High-Glucose Model and Treatment: a. Seed HepG2 cells in 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours. b. To induce a hyperglycemic state, the standard culture medium is replaced with a high-glucose medium (specific glucose concentration and insulin induction protocol to be optimized based on the original study's methods). c. After establishing the high-glucose model, the cells are treated with this compound at final concentrations of 20 and 80 µg/mL for 24 hours.

Western Blot Analysis for GLUT4 and p-AMPK

This is a general protocol for performing Western blot analysis on HepG2 cell lysates.

-

Protein Extraction: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein. d. Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies specific for GLUT4, phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: The exact clones and dilutions of the primary antibodies should be obtained from the original research articles for reproducibility. f. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. i. Quantify the band intensities using densitometry software.

Signaling Pathway

This compound is reported to activate the GLUT4 pathway, which may be linked to the phosphorylation of AMP-activated protein kinase (AMPK).

Caption: Proposed signaling pathway for this compound in HepG2 cells.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro preclinical evaluation of this compound.

In Vivo Data

Despite a thorough search of publicly available scientific literature, no in vivo preclinical data for this compound, including efficacy studies in animal models of diabetes, pharmacokinetic profiles (ADME), or toxicological assessments, could be identified. This represents a significant data gap in the preclinical characterization of this compound.

Conclusion and Future Directions

The available preclinical data, exclusively from in vitro studies, indicates that this compound is a promising candidate for further investigation as an anti-diabetic agent. Its dual mechanism of action, involving both the inhibition of a key carbohydrate-digesting enzyme and the modulation of cellular glucose uptake pathways, is particularly noteworthy.

The immediate and critical next step in the preclinical development of this compound is the initiation of in vivo studies. These should include:

-

Efficacy studies in established animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to confirm its anti-hyperglycemic effects.

-

Pharmacokinetic studies in rodents to determine its oral bioavailability, distribution, metabolism, and excretion profile.

-

Acute and chronic toxicology studies to establish its safety profile.

The successful completion of these in vivo studies is essential to validate the therapeutic potential of this compound and to support its progression towards clinical development.

References

- 1. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. researchgate.net [researchgate.net]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

Kuwanon D: A Technical Guide to its Discovery, Properties, and Biological Activities

Abstract

Kuwanon D is a prenylated flavanone isolated from the root bark of the mulberry tree (Morus alba). First identified in 1981 by Nomura and Fukai, this natural product has since been a subject of interest for its potential pharmacological activities, drawing parallels from the broader family of Kuwanon compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and structure elucidation, summarizes its physicochemical and biological properties in tabular format, and explores its interactions with cellular signaling pathways through diagrammatic representations. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and History

This compound was first isolated from the root bark of the cultivated mulberry tree (Morus alba L.), a plant with a long history of use in traditional Chinese medicine. The pioneering work was conducted by a team of Japanese scientists, Taro Nomura and Toshio Fukai, who were systematically investigating the constituents of the mulberry tree. Their findings on this compound, along with the related flavanones Kuwanon E and F, were published in 1981.[1][2] The discovery was part of a broader effort that led to the identification of a series of structurally unique, prenylated flavonoids, now collectively known as Kuwanons. These compounds are biogenetically interesting, with some, like Kuwanon I, being considered Diels-Alder adducts of chalcone derivatives.

Experimental Protocols

Isolation of this compound

The original isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried root bark of Morus alba. The general workflow is outlined below.

Caption: Isolation workflow for this compound.

The finely cut, dried root bark of Morus alba was extracted with benzene. The resulting benzene extract was then subjected to silica gel column chromatography. Elution was carried out with a gradient of n-hexane and acetone. Fractions containing this compound were identified by thin-layer chromatography (TLC) and further purified by preparative TLC to yield the pure compound.[2]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, which were standard for natural product chemistry in the late 1970s and early 1980s.

-

UV Spectroscopy: Provided information about the electronic transitions within the molecule, indicating the presence of a flavanone skeleton.

-

IR Spectroscopy: Revealed the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Determined the molecular weight and provided information about the fragmentation pattern, aiding in the identification of structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Offered detailed insights into the carbon-hydrogen framework of the molecule, allowing for the precise assignment of protons and carbons and the determination of the connectivity of atoms.

Physicochemical and Biological Properties

The following tables summarize the key physicochemical and reported biological properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₆O₆ |

| Molecular Weight | 422.47 g/mol |

| Appearance | Amorphous powder |

| Melting Point | Not reported (amorphous) |

| UV λmax (MeOH) | 293, 335 (sh) nm |

Table 2: Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Assay | Result (IC₅₀ / MIC) | Reference |

| This compound | α-Glucosidase Inhibition | In vitro enzyme assay | 4.51 x 10⁻⁵ mol/L | [3] |

| Kuwanon G | Antibacterial | Minimum Inhibitory Concentration (MIC) | 8.0 µg/mL (vs. S. mutans) | [2][4] |

| Kuwanon C | Anticancer (HeLa cells) | Cell proliferation assay | Not specified | [5][6] |

| Kuwanon T | Anti-inflammatory | Nitric oxide production in RAW264.7 cells | Not specified | [7] |

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on closely related Kuwanons provides valuable insights into its potential mechanisms of action.

Anti-inflammatory Signaling

Studies on Kuwanon T suggest that it exerts anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways.[7] It is plausible that this compound shares a similar mechanism of action.

Caption: Proposed anti-inflammatory signaling of this compound.

Anticancer Signaling

Research on Kuwanon C has shown that it can induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum, leading to increased reactive oxygen species (ROS) production and cell cycle arrest.[5][6] This suggests a potential avenue for investigating the anticancer properties of this compound.

Caption: Proposed anticancer signaling of this compound.

Glucose Metabolism Signaling

A study on Sanggenone D and Kuwanon G demonstrated their ability to regulate glucose metabolism by activating the GLUT4 pathway.[3] This suggests that this compound may also have potential applications in the management of metabolic disorders.

References

- 1. Constituents of the cultivated mulberry tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon D: A Technical Overview of a Promising Flavonoid Scaffold

An In-Depth Exploration of the Pharmacology and Toxicology of the Kuwanon Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon D is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities.[1][2] Isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine, this compound belongs to a larger family of structurally related compounds, including Kuwanons C, G, H, and T, as well as Sanggenon D.[3] While specific, in-depth research on the pharmacology and toxicology of this compound is currently limited in publicly available literature, the extensive investigation of its analogues provides a strong foundation for understanding its potential therapeutic applications and safety profile. This technical guide synthesizes the existing knowledge on the Kuwanon family to infer the likely pharmacological and toxicological characteristics of this compound, providing a roadmap for future research and development.

Pharmacological Activities of the Kuwanon Family

The Kuwanon family of compounds exhibits a broad spectrum of pharmacological effects, ranging from anti-inflammatory and anti-cancer to metabolic regulation and antimicrobial activities. The following sections detail the known mechanisms of action and pharmacological properties of this compound's closest structural relatives.

Anti-inflammatory Activity

Kuwanon T has demonstrated significant anti-inflammatory properties. Studies in BV2 microglia and RAW264.7 macrophage cell lines have shown that Kuwanon T inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5][6]

Mechanism of Action: The anti-inflammatory effects of Kuwanon T are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent Heme Oxygenase-1 (HO-1) pathway.[4][5]

Antitumor Activity

Kuwanon C has emerged as a potent anti-cancer agent, exhibiting significant cytotoxic effects against various cancer cell lines, including cervical cancer (HeLa), breast cancer (T47D, MDA-MB-231), and glioma (LN229) cells.[1][4][7]

Mechanism of Action: Kuwanon C induces apoptosis and inhibits cell proliferation by targeting mitochondria and the endoplasmic reticulum. It disrupts the mitochondrial membrane potential, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[1][4][7][8]

Metabolic Regulation

Sanggenon D and Kuwanon G have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10][11] This inhibitory activity suggests a potential role for these compounds in the management of type 2 diabetes.

Mechanism of Action: Sanggenon D acts as a mixed non-competitive/uncompetitive inhibitor, while Kuwanon G is a competitive inhibitor of α-glucosidase.[9][11] Furthermore, these compounds have been shown to upregulate the expression of Glucose Transporter 4 (GLUT4), a key protein involved in glucose uptake into cells.[9][11]

Other Pharmacological Activities

-

Antimicrobial Activity: Kuwanon G has demonstrated antibacterial activity against oral pathogens, including Streptococcus mutans, Streptococcus sobrinus, and Porphyromonas gingivalis.[12]

-

Hypotensive Activity: Kuwanon H has been reported to have hypotensive effects.[13]

-

β-Glucuronidase Inhibition: Sanggenon C and Kuwanon G are potent, broad-spectrum inhibitors of bacterial β-glucuronidase, an enzyme implicated in the reactivation of certain drugs and toxins in the gut.[14]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activities of Kuwanon analogues.

| Compound | Target/Assay | Cell Line/Enzyme | IC50 | Reference |

| Sanggenon D | α-Glucosidase Inhibition | - | 4.51 x 10⁻⁵ mol/L | [9][11] |

| Kuwanon G | α-Glucosidase Inhibition | - | 3.83 x 10⁻⁵ mol/L | [9][11] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summaries of the key experimental protocols used in the cited studies on Kuwanon analogues.

α-Glucosidase Inhibition Assay

The inhibitory activity of Sanggenon D and Kuwanon G against α-glucosidase was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture, containing the enzyme, the test compound, and pNPG in a phosphate buffer (pH 6.8), was incubated at 37°C. The reaction was stopped by the addition of sodium carbonate, and the absorbance was measured at 405 nm. The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][11]

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of Kuwanon C on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cells were seeded in 96-well plates and treated with different concentrations of the compound for a specified period. The MTT or MTS reagent was then added, and after incubation, the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.[1][4][7]

Western Blot Analysis

To investigate the molecular mechanisms of action, Western blot analysis was employed to determine the expression levels of specific proteins. Cells were treated with the Kuwanon compounds, and total protein was extracted. The protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins (e.g., NF-κB, Nrf2, HO-1, GLUT4). After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[4][5][9][11]

Toxicology

Currently, there is a significant lack of publicly available toxicological data specifically for this compound. However, the studies on related Kuwanon compounds provide some initial insights. The cytotoxicity assays performed with Kuwanon C on various cancer cell lines indicate a selective toxicity towards cancer cells, which is a desirable characteristic for a potential anticancer agent.[1][4][7] No significant in vivo toxicity studies or data on genotoxicity, carcinogenicity, or reproductive toxicity for any of the Kuwanon compounds, including this compound, were identified in the conducted searches. Comprehensive toxicological profiling of this compound is a critical next step in its development as a therapeutic agent.

Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the current literature. The bioavailability of flavonoids, in general, can be low and highly variable.[15] The pharmacokinetic properties of this compound will be a key determinant of its therapeutic potential and will require thorough investigation in preclinical in vivo models.

Conclusion and Future Directions

The Kuwanon family of flavonoids, isolated from Morus alba, represents a rich source of bioactive compounds with significant therapeutic potential. While direct pharmacological and toxicological data for this compound are scarce, the extensive research on its analogues, particularly Kuwanons C, G, H, and T, and Sanggenon D, provides a compelling rationale for its further investigation.

The diverse activities of the Kuwanon scaffold, including anti-inflammatory, antitumor, and metabolic regulatory effects, suggest that this compound may possess a similarly broad and potent pharmacological profile. Future research should focus on:

-

Isolation and Purification: Establishing a reliable source of pure this compound for research purposes.

-

In Vitro Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets to identify its primary mechanisms of action.

-

Quantitative Analysis: Determination of IC50/EC50 values for its identified biological activities.

-

Toxicological Evaluation: A thorough assessment of the cytotoxicity, genotoxicity, and acute/chronic toxicity of this compound.

-

Pharmacokinetic Profiling: In-depth studies to understand the ADME properties of this compound to assess its bioavailability and potential for clinical translation.

The in-depth technical guide presented here, based on the pharmacology and toxicology of the broader Kuwanon family, serves as a foundational resource for researchers and drug development professionals. The promising biological activities of its analogues strongly advocate for the prioritization of this compound as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of Kuwanon D

For Researchers, Scientists, and Drug Development Professionals

Introduction